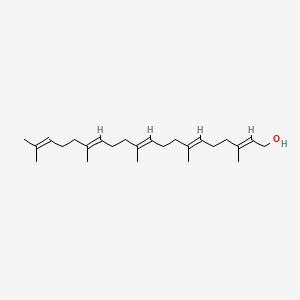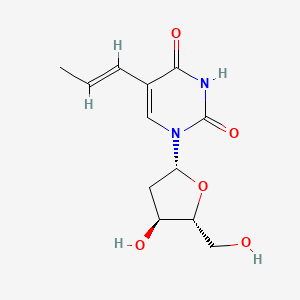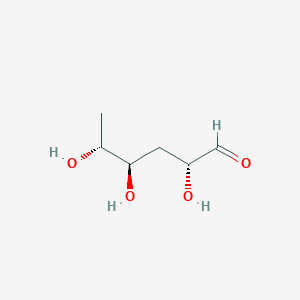
3,6-Dideoxy-D-xylo-hexose
描述
3,6-Dideoxy-D-xylo-hexose is an organic compound that belongs to the class of deoxy sugars. It is a six-carbon sugar, structurally similar to glucose, but with the hydroxyl groups at positions 3 and 6 replaced by hydrogen atoms. This compound is a colorless crystalline solid that is soluble in water and some organic solvents .
作用机制
Target of Action
3,6-Dideoxy-D-xylo-hexose, also known as Abequose , is a constituent of the O-specific chains in lipopolysaccharides that occur in certain serotypes of Salmonella and Citrobacter bacteria . These lipopolysaccharides are the primary targets of Abequose. They play a crucial role in maintaining the integrity of the outer membrane of Gram-negative bacteria .
Mode of Action
It is known that it interacts with its targets, the lipopolysaccharides, by becoming a part of their structure . This interaction may result in changes to the properties of the lipopolysaccharides, potentially affecting the functionality of the bacterial outer membrane.
Biochemical Pathways
Abequose is involved in the biosynthesis of lipopolysaccharides . The biosynthesis of hexose derivatives deoxygenated at C6 first requires the generation of a 6-deoxy-4-keto derivative intermediate catalyzed by a 4,6-dehydratase . This is followed by a combination of reduction, epimerization, and amino substitutions . These biochemical pathways lead to the formation of Abequose, which then becomes a part of the lipopolysaccharides.
Result of Action
The incorporation of Abequose into lipopolysaccharides could potentially affect the properties of these molecules, and by extension, the properties of the bacterial outer membrane. This could have various molecular and cellular effects, potentially influencing the bacteria’s survival and virulence .
生化分析
Biochemical Properties
3,6-Dideoxy-D-xylo-hexose is involved in various biochemical reactions, particularly in the biosynthesis of bacterial lipopolysaccharides. It interacts with several enzymes, including CDP-6-deoxy-D-glucoseen reductase, which catalyzes the formation of CDP-3,6-dideoxy-D-xylo-hexose from CDP-4-keto-6-deoxy-D-glucose . This interaction is crucial for the incorporation of this compound into the lipopolysaccharide structure, contributing to the virulence and immune evasion mechanisms of pathogenic bacteria.
Cellular Effects
This compound affects various cellular processes, particularly in bacterial cells. It influences cell function by being a part of the lipopolysaccharide layer, which is essential for maintaining the integrity of the bacterial outer membrane . This compound can impact cell signaling pathways and gene expression by modulating the immune response of the host organism, thereby aiding in bacterial survival and pathogenicity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with enzymes involved in its biosynthesis. The key enzyme, CDP-6-deoxy-D-glucoseen reductase, facilitates the reduction of CDP-4-keto-6-deoxy-D-glucose to form CDP-3,6-dideoxy-D-xylo-hexose . This reaction involves the transfer of electrons and protons, highlighting the enzyme’s role in the redox process. Additionally, this compound can influence gene expression by altering the structure and function of the lipopolysaccharide layer, which interacts with host immune receptors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term effects on cellular function include alterations in the bacterial outer membrane’s structural integrity, which can impact bacterial viability and pathogenicity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance bacterial survival by strengthening the lipopolysaccharide layer, while high doses may lead to toxic effects due to the overstimulation of the host immune response . Threshold effects observed in studies indicate that there is a critical concentration above which the compound’s beneficial effects are outweighed by its toxicity.
Metabolic Pathways
This compound is involved in the metabolic pathways of bacterial lipopolysaccharide biosynthesis. It is synthesized from CDP-4-keto-6-deoxy-D-glucose through the action of CDP-6-deoxy-D-glucoseen reductase . This pathway involves several enzymatic steps, including reduction, dehydration, and glycosylation, which are essential for the incorporation of this compound into the lipopolysaccharide structure.
Transport and Distribution
Within bacterial cells, this compound is transported and distributed as part of the lipopolysaccharide assembly process. It interacts with specific transporters and binding proteins that facilitate its incorporation into the lipopolysaccharide layer . This localization is crucial for the compound’s function in maintaining the structural integrity and immunogenic properties of the bacterial outer membrane.
Subcellular Localization
This compound is primarily localized in the outer membrane of bacterial cells as a component of the lipopolysaccharide layer . This subcellular localization is directed by specific targeting signals and post-translational modifications that ensure the proper assembly and function of the lipopolysaccharide structure. The presence of this compound in the outer membrane is essential for the bacteria’s ability to evade the host immune system and establish infection.
准备方法
The synthesis of 3,6-Dideoxy-D-xylo-hexose can be achieved through several routes. One practical method involves the use of 1,2-O-propylidene acetal to protect the monosaccharides, glucose, and galactose. This protection allows for easy modification at both the 3 and 6 positions and facilitates the placement of different protecting groups on the hydroxyl groups at positions 2 and 4 . Another method involves the reduction of methyl 3,4-anhydro-6-O-p-toluenesulfonyl-α-D-galactopyranoside by super hydride, which simultaneously achieves deoxygenation at positions 3 and 6 .
化学反应分析
3,6-Dideoxy-D-xylo-hexose undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as ruthenium tetroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions can be performed using sulfuryl chloride, followed by dechlorosulfation with sodium iodide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with ruthenium tetroxide can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols .
科学研究应用
3,6-Dideoxy-D-xylo-hexose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosyl donors.
Medicine: Its presence in bacterial antigens makes it a target for the development of vaccines and diagnostic tools.
相似化合物的比较
3,6-Dideoxy-D-xylo-hexose is similar to other deoxy sugars such as paratose (3,6-dideoxy-D-ribo-hexose) and tyvelose (3,6-dideoxy-D-arabino-hexose). it is unique in its specific structural configuration and its role in the lipopolysaccharide O-antigen of certain bacterial serotypes . Other similar compounds include:
Paratose: Found in the lipopolysaccharide of Salmonella serogroup A.
Tyvelose: Found in the lipopolysaccharide of certain other bacterial strains.
These compounds share similar chemical properties but differ in their specific biological roles and structural configurations.
属性
IUPAC Name |
(3R,5R,6R)-6-methyloxane-2,3,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-3-4(7)2-5(8)6(9)10-3/h3-9H,2H2,1H3/t3-,4-,5-,6?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPWIZMAJMNPMJ-JDJSBBGDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(C(O1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](C[C@H](C(O1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
644-48-4 | |
| Record name | Abequose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


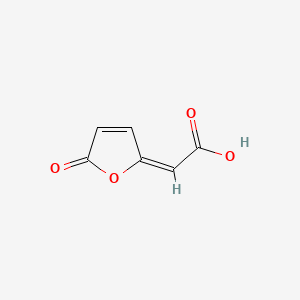


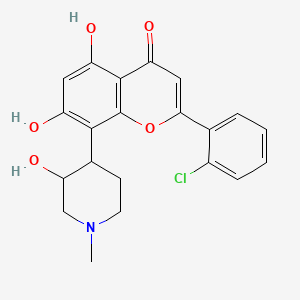
![5-[[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-ethoxyphenoxy]methyl]furan-2-carboxylic acid](/img/structure/B1233301.png)
![(3S,4S,6S,8S,10R,12R,14R,16R,17Z,19Z,21Z,23Z,25Z,27S,28S)-4,6,8,10,12,14,16,27-octahydroxy-3-[(1R)-1-hydroxyhexyl]-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one](/img/structure/B1233302.png)
![N-[(Z)-[2-(1H-imidazol-2-yl)-1-phenylethylidene]amino]-3,4,5-trimethoxybenzamide](/img/structure/B1233304.png)
![[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate](/img/structure/B1233305.png)
![(2S)-1-[(2E)-2-[(2R)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene]ethylidene]-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroindol-1-ium-2-carboxylate](/img/structure/B1233306.png)
![9-Borabicyclo[3.3.1]nonane](/img/structure/B1233307.png)


